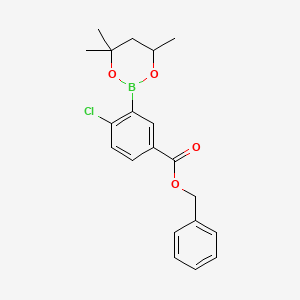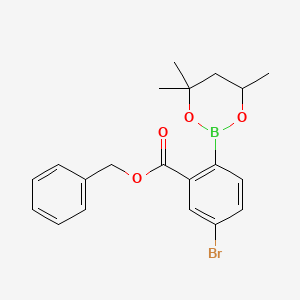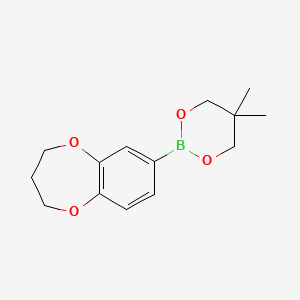
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials and fine chemicals.
Wirkmechanismus
The primary mechanism by which Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects is through its participation in Suzuki–Miyaura coupling reactions. The compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process. This involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron reagent used in similar coupling reactions.
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide enhanced stability and reactivity in coupling reactions. Its ability to form stable intermediates and high-yield products makes it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BClO4/c1-14-12-20(2,3)26-21(25-14)17-11-16(9-10-18(17)22)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYOGHUUWIEVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2{[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6327868.png)
![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6327874.png)
![tert-Butyl 2-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6327880.png)
![tert-Butyl 2-{[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327882.png)

![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6327911.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)
![Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride](/img/structure/B6327947.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)


![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6327986.png)
